Zatosetron (maleate)

Description

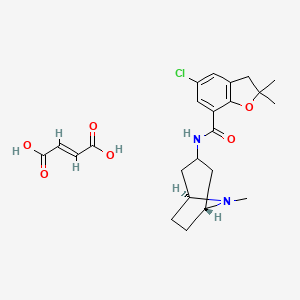

Zatosetron maleate (LY277359 maleate) is a selective serotonin 5-HT3 receptor antagonist initially investigated for anxiety and migraine. Preclinical studies demonstrated potent antagonism of 5-HT-induced bradycardia in rats (ED50 = 0.86 µg/kg, i.v.) and long-lasting receptor blockade (>6 hours at 30 µg/kg orally) . Its structure-activity relationship (SAR) highlights critical features: 7-carbamyl regiochemistry, dimethyl substitution, chloro substituent, and endo stereochemistry . In humans, zatosetron exhibits a half-life of 25–37 hours, 75% plasma protein binding, and metabolism primarily via stereoselective N-oxidation to zatosetron-N-oxide (45% urinary excretion) .

Properties

Molecular Formula |

C23H29ClN2O6 |

|---|---|

Molecular Weight |

464.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide |

InChI |

InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13?,14-,15+; |

InChI Key |

HAFQATMFFHYNPN-CXLBKGOPSA-N |

Isomeric SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Zatosetron (maleate) involves several key steps. One method starts with the esterification of 5-chloro-2-hydroxybenzoic acid with methanol and hydrochloric acid to form the corresponding methyl ester. This ester is then alkylated with 3-chloro-2-methylpropene to produce methyl 5-chloro-2-(2-methyl-2-propenyloxy)benzoate. The rearrangement of this compound by heating with N-methylpyrrolidine yields methyl 5-chloro-2-hydroxy-3-(2-methyl-2-propenyl)benzoate. Cyclization in formic acid followed by hydrolysis with sodium hydroxide gives 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid. This acid is then treated with thionyl chloride, condensed with 3alpha-aminotropane, and finally treated with maleic acid to form Zatosetron (maleate) .

Chemical Reactions Analysis

Substitution Reactions

Zatosetron maleate participates in nucleophilic substitution reactions due to its halogenated benzofuran core and amide functionality. Key examples include:

-

Demethylation :

The N-methyl group on the tropane ring undergoes oxidative demethylation via cytochrome P450 enzymes, forming N-desmethyl-zatosetron (NDMZ), a major metabolite in humans .

Oxidation Reactions

Oxidative pathways dominate both synthetic and metabolic processes:

-

N-Oxidation :

Zatosetron’s tertiary amine group is oxidized to zatosetron-N-oxide (ZNO) by flavin-containing monooxygenases (FMOs), accounting for ~10% of serum metabolites . -

Hydroxylation :

Hydroxylation at the C-3 position of the tropane ring produces 3-hydroxy-zatosetron (3-OHZ), representing 2–3% of circulating metabolites . -

Benzofuran Ring Oxidation :

Preclinical studies suggest potential oxidation of the benzofuran moiety, though this pathway is less prominent in humans.

Reduction Reactions

While less common, reduction plays a role in specific synthetic steps:

-

Catalytic Hydrogenation :

Early synthetic routes used hydrogenation to reduce intermediates like tropinone derivatives, though modern methods avoid this step .

Hydrolysis and Degradation

Zatosetron maleate undergoes hydrolysis under acidic or basic conditions:

-

Ester Hydrolysis :

The methyl ester precursor of zatosetron is hydrolyzed using sodium hydroxide (NaOH) to yield the free carboxylic acid, a critical intermediate .Conditions :

-

Amide Hydrolysis :

The amide bond in zatosetron is stable under physiological conditions but may hydrolyze in extreme pH environments, forming tropane and benzofuran fragments.

Metabolic Pathways

Human metabolism involves multiple enzymatic transformations :

| Metabolite | Enzyme | % of Total Metabolites |

|---|---|---|

| Zatosetron-N-oxide | FMOs | 10% |

| N-Desmethyl-zatosetron | CYP3A4 | 2–3% |

| 3-Hydroxy-zatosetron | CYP2D6 | 2–3% |

| Unchanged parent drug | – | ~85% |

Key Reaction Conditions

Data from optimized synthetic routes :

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Claisen Rearrangement | Toluene, catalytic acid | 110–120°C | 85–90% |

| Amide Coupling | Thionyl chloride, toluene | Reflux | 75–80% |

| Ester Hydrolysis | NaOH/H₂O | Reflux | 71% |

| Crystallization | Ethyl acetate/hexane | RT | 95% purity |

Stability and Reactivity Insights

-

Thermal Stability : Stable at temperatures ≤100°C; degradation occurs above 150°C .

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH <2) or basic (pH >10) conditions.

-

Light Sensitivity : Requires protection from UV light to prevent photodegradation .

Comparative Reactivity

Zatosetron’s benzofuran and tropane moieties exhibit distinct reactivity:

| Structural Feature | Reactivity | Example |

|---|---|---|

| Benzofuran ring | Electrophilic substitution | Halogenation at C-5 |

| Tropane amine | Oxidation, N-alkylation | N-Oxide formation |

| Amide bond | Hydrolysis (acid/base) | Degradation to fragments |

Scientific Research Applications

Zatosetron (maleate) has several scientific research applications:

Chemistry: It is used as a model compound in the study of 5-HT3 receptor antagonists.

Biology: Zatosetron (maleate) is used in biological studies to understand the role of 5-HT3 receptors in various physiological processes.

Medicine: Clinically, it is investigated for its potential in treating nausea, vomiting, and anxiety.

Mechanism of Action

Zatosetron (maleate) exerts its effects by antagonizing the 5-HT3 receptor. This receptor is a ligand-gated ion channel found in the central and peripheral nervous systems. By blocking this receptor, Zatosetron (maleate) prevents the binding of serotonin, thereby inhibiting the downstream signaling pathways that lead to nausea and anxiety. The molecular targets include the 5-HT3 receptors located in the gastrointestinal tract and the brain .

Comparison with Similar Compounds

Pharmacological Properties

Table 1: Pharmacokinetic and Receptor Profiles

Key Observations :

- Selectivity : Zatosetron and tropisetron exhibit high 5-HT3 selectivity, whereas zacopride has off-target IK1 channel effects .

- Duration : Zatosetron’s extended half-life (25–37 hours) contrasts with ondansetron’s shorter duration (3–4 hours) .

- Metabolism : Zatosetron’s N-oxide formation differs from ondansetron’s hydroxylation pathway, impacting drug-drug interaction risks .

Clinical Efficacy

Table 2: Clinical Trial Outcomes

Key Findings :

- Anxiety: Zatosetron showed numerical but non-significant trends (45% response rate at 0.2–1 mg), whereas tropisetron demonstrated validated efficacy in generalized anxiety disorder .

- Migraine : Despite structural similarity to ondansetron, zatosetron failed in migraine trials, unlike ondansetron .

Mechanistic and Structural Insights

- BBB Penetration : Zatosetron crosses the blood-brain barrier (BBB), critical for its antiemetic efficacy in cisplatin-induced vomiting, unlike its charged analog, zatosetron-QUAT .

- SAR : Zatosetron’s chloro and dimethyl groups enhance receptor binding duration compared to simpler analogs like ondansetron .

Q & A

Q. What experimental frameworks support causal inference in Zatosetron (maleate)'s long-term neuroprotective effects?

- Methodological Answer: Use longitudinal study designs with staggered treatment initiation and washout periods. Apply causal mediation analysis to disentangle direct effects (e.g., receptor modulation) from secondary pathways (e.g., neuroinflammation). Leverage Mendelian randomization in human cohorts where feasible. Validate in conditional knockout models to establish target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.